Sagopilone

Multidrug Resistance (MDR) P-glycoprotein Cancer Pharmacology

For researchers studying multidrug-resistant (MDR) cancers, Sagopilone (ZK-EPO) is the definitive microtubule stabilizer. Unlike taxanes or ixabepilone, it is not a P-gp substrate, eliminating a major resistance variable for cleaner data interpretation. Its ability to cross the blood-brain barrier enables unique neuro-oncology studies in orthotopic glioma models. - **Overcomes MDR:** Not a P-gp substrate, maintaining efficacy in taxane-resistant models. - **CNS Penetrant:** Crosses the blood-brain barrier for brain tumor research. - **Long Half-Life:** 64-hour terminal half-life for less frequent in vivo dosing.

Molecular Formula C30H41NO6S
Molecular Weight 543.7 g/mol
CAS No. 305841-29-6
Cat. No. B1680735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSagopilone
CAS305841-29-6
SynonymsBAY-86-5302
DE-03757
EPO-477
sagopilone
SH-Y-03757
SH-Y03757A
ZK-219477
ZK-EPO
ZK-epothilone
Molecular FormulaC30H41NO6S
Molecular Weight543.7 g/mol
Structural Identifiers
SMILESCC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)CC=C)(C)C)O)C3=CC4=C(C=C3)SC(=N4)C)C
InChIInChI=1S/C30H41NO6S/c1-7-9-20-27(34)17(2)10-8-13-30(6)25(37-30)15-22(19-11-12-23-21(14-19)31-18(3)38-23)36-26(33)16-24(32)29(4,5)28(20)35/h7,11-12,14,17,20,22,24-25,27,32,34H,1,8-10,13,15-16H2,2-6H3/t17-,20+,22-,24-,25-,27-,30+/m0/s1
InChIKeyBFZKMNSQCNVFGM-UCEYFQQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sagopilone: Fully Synthetic Microtubule Stabilizer


Sagopilone (ZK-EPO) is the first fully synthetic epothilone to enter clinical development, designed to overcome limitations of earlier microtubule-stabilizing agents [1]. It was selected from an optimization program of over 350 compounds for its potent activity and favorable tolerability profile in tumor models [2]. As a microtubule stabilizer, it binds to tubulin, inducing polymerization and mitotic arrest, leading to apoptosis .

Fully synthetic epothilone analog
Microtubule stabilizer – promotes tubulin polymerization and mitotic arrest
Activity profile selected from >350 compounds in optimization program
Research tool for microtubule-targeted tumor model studies

Sagopilone: Irreplaceable in MDR and CNS Research


Substituting Sagopilone with other epothilones like Ixabepilone or Patupilone, or with taxanes like Paclitaxel, can compromise experimental outcomes due to significant differences in key drug-resistance pathways. Most notably, Sagopilone is unique among its closest analogs in not being a substrate for the P-glycoprotein (P-gp) efflux pump, a major mechanism of multidrug resistance [1]. Furthermore, its ability to freely cross the blood-brain barrier is a distinct property not shared by other microtubule stabilizers, making it uniquely valuable for specific CNS applications [2]. These and other quantitative differences detailed below make generic substitution invalid for targeted research.

P-gp substrate status may differ
Sagopilone is not a P-gp substrate; Ixabepilone and Paclitaxel are substrates, which may alter intracellular accumulation in MDR models.
Blood-brain barrier penetration is not equivalent
Sagopilone crosses the BBB, whereas Paclitaxel and Temozolomide show limited brain penetration, affecting CNS model relevance.

Sagopilone Differentiation Guide


P-gp Substrate Status: No Affinity

Sagopilone is not a substrate for the P-glycoprotein (P-gp) efflux pump, in direct contrast to Ixabepilone and Paclitaxel, which are both established substrates [1][2]. This functional difference is critical for maintaining intracellular drug accumulation in P-gp-overexpressing MDR tumor models.

P-gp Substrate Status
Head-to-head
Sagopilone: Not a substrate
Ixabepilone / Paclitaxel: Substrates
Supports MDR model compound selection
P-gp transport assay context
Multidrug Resistance (MDR) P-glycoprotein Cancer Pharmacology

In Vitro Potency Advantage Over Paclitaxel

In a direct comparative study, the EC50 values of Sagopilone were consistently lower (more potent) than those of Paclitaxel across multiple cell lines. For instance, in control A549 lung carcinoma cells, Sagopilone's EC50 was 1.9±0.5 nM compared to 5.1±0.3 nM for Paclitaxel, representing a 2.7-fold increase in potency [1]. In the taxane-resistant A549EpoB40 subline, the difference was even more pronounced (10.8±0.4 nM vs. 44.3±4.6 nM), showing Sagopilone is over 4-fold more potent [1].

In Vitro EC50 vs. Paclitaxel
Head-to-head
A549: 1.9 nM vs. 5.1 nM (2.7-fold)
A549EpoB40: 10.8 nM vs. 44.3 nM (4.1-fold)
Reported potency context in lung carcinoma models
Proliferation assay context
Cell Cytotoxicity Microtubule Dynamics Antitumor Screening

Efficacy in Paclitaxel-Resistant Cancer Cells

Sagopilone is highly effective in reducing the growth of paclitaxel-resistant cancer cells [1]. It is also reported to be more cytotoxic than other epothilones in a large panel of human cancer cell lines in vitro and in vivo, a key advantage in overcoming taxane resistance [1].

Taxane-Resistant Cell Activity
Class-level
Maintains growth inhibition where paclitaxel fails; reported higher cytotoxicity vs. other epothilones in resistant panels
Reported activity in resistant models — data to verify
In vitro and in vivo model context
Drug Resistance Taxane-Resistant Cancer In Vivo Models

Blood-Brain Barrier Penetration and CNS Activity

Sagopilone freely crosses the blood-brain barrier and achieves therapeutically relevant concentrations in brain tissue, a property not observed with Paclitaxel or Temozolomide in direct comparisons [1]. In orthotopic mouse models of glioblastoma (U373, U87) and CNS metastases (MDA-MB-435 melanoma, Lu7187 NSCLC), Sagopilone demonstrated significant antitumor activity, whereas Paclitaxel and Temozolomide showed limited or no effect [1].

BBB Penetration & CNS Activity
Head-to-head
Significant antitumor activity in orthotopic glioblastoma and CNS metastasis models; Paclitaxel / Temozolomide limited or no effect
Supports CNS research tool selection
Orthotopic mouse model context
Blood-Brain Barrier CNS Metastases Glioblastoma

Clinical Response in Platinum-Resistant Ovarian Cancer

In a clinical trial setting, single-agent Sagopilone achieved a confirmed response rate of 16% in patients with platinum-resistant ovarian cancer, a challenging-to-treat population with limited therapeutic options [1].

Platinum-Resistant Ovarian Cancer
Trial context
16% confirmed response rate (Phase II)
Reported endpoint context in resistant ovarian cancer
Phase II trial — endpoint context only
Ovarian Cancer Clinical Activity Drug Resistance

Extended Terminal Half-Life Enables Less Frequent Dosing

Sagopilone exhibits a long mean terminal half-life of 64 hours in patients, coupled with a high volume of distribution (4361 L m⁻²), indicating extensive tissue and tubulin binding [1]. This extended half-life supports a convenient once-every-3-weeks dosing schedule in clinical protocols.

Terminal Half-Life
Supporting evidence
64 h (mean) in patients; Vd 4361 L m⁻²
Supports in vivo dosing interval context
Phase II PK study in melanoma
Pharmacokinetics Drug Disposition Dosing Schedule

Sagopilone: Optimal Application Scenarios


P-gp-Mediated Multidrug Resistance Research

Sagopilone is the compound of choice for studies focused on P-gp-mediated drug efflux. Its status as a non-substrate for P-gp [1], in contrast to Ixabepilone [2] and Paclitaxel, eliminates this major resistance mechanism from the experimental system, allowing for cleaner interpretation of results from MDR cancer models.

Primary Brain Tumors and CNS Metastases

Due to its demonstrated ability to cross the blood-brain barrier and inhibit tumor growth in orthotopic models of glioblastoma and CNS metastases [3], Sagopilone is a unique tool for preclinical research in neuro-oncology where other microtubule stabilizers would be ineffective.

Taxane-Resistant Cancer Models

Sagopilone's proven high efficacy in reducing the growth of paclitaxel-resistant cancer cells [1] makes it a critical reagent for exploring mechanisms of taxane resistance and evaluating next-line therapeutic strategies in vitro and in vivo.

In Vivo Studies with Extended Dosing Intervals

Researchers planning long-term in vivo tumor studies can benefit from Sagopilone's long terminal half-life (64 hours) [4], which reduces the frequency of dosing and animal handling, potentially improving study logistics and animal welfare.

Application
Selection Property
Validation Focus
P-gp-mediated MDR research
P-gp non-substrate status
Intracellular accumulation endpoints in MDR models
CNS tumor research
Blood-brain barrier penetration profile
Orthotopic CNS model growth endpoints
Taxane-resistant cancer research
Activity in taxane-resistant cells
Growth inhibition in taxane-resistant models
In vivo dosing interval research
Extended half-life profile
PK/PD model validation and administration frequency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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